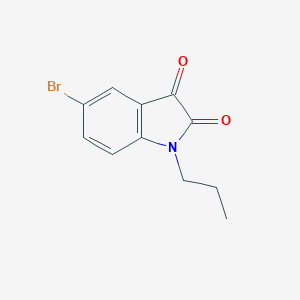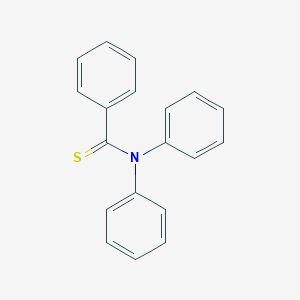
N,N-diphenylbenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diphenylbenzenecarbothioamide, commonly known as benzothiazole, is a heterocyclic organic compound that has been widely used in various scientific research applications. It is a versatile molecule that possesses a unique set of chemical properties, making it a valuable tool in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
Benzothiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress and damage. Benzothiazole derivatives have also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, benzothiazole has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzothiazole possesses several advantages for lab experiments, including its ease of synthesis and availability. It also exhibits a wide range of biological activities, making it a valuable tool in the field of medicinal chemistry. However, benzothiazole also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for the investigation of benzothiazole and its derivatives. One potential direction is the development of novel benzothiazole derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of benzothiazole derivatives as potential therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further investigation into the mechanism of action of benzothiazole is also necessary to fully understand its biological effects and potential therapeutic applications.
Conclusion
Benzothiazole is a versatile molecule that has been extensively investigated for its potential use as a therapeutic agent in the treatment of various diseases. It possesses a wide range of biological activities and exhibits several advantages for lab experiments. However, further investigation is necessary to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Benzothiazole can be synthesized by the reaction of o-phenylenediamine with carbon disulfide in the presence of an alkali. The resulting product is then acidified to obtain the final product. Alternatively, benzothiazole can also be synthesized by the reaction of 2-aminobenzophenone with sulfur in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Benzothiazole has been extensively used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Benzothiazole derivatives have also been investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
17435-12-0 |
|---|---|
Produktname |
N,N-diphenylbenzenecarbothioamide |
Molekularformel |
C19H15NS |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N,N-diphenylbenzenecarbothioamide |
InChI |
InChI=1S/C19H15NS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
LSRNUEQABARJTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





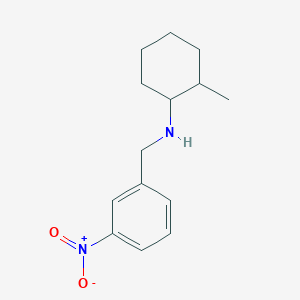
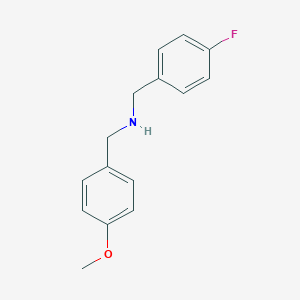
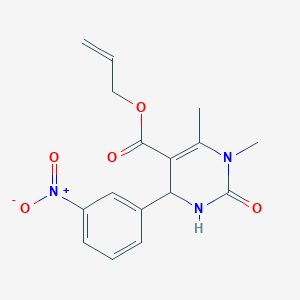

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
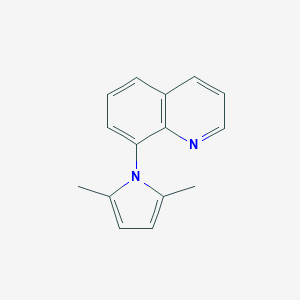
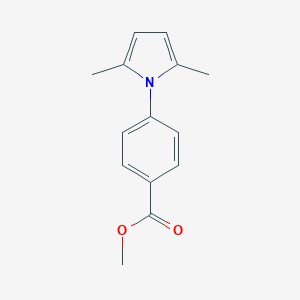
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
